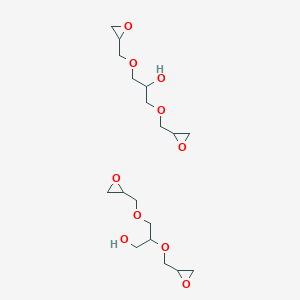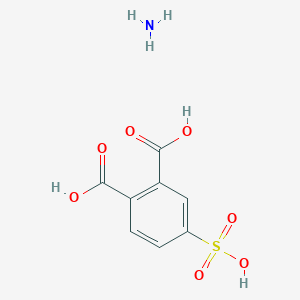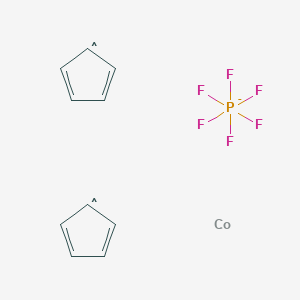
Trimethylammonium chloride-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylammonium chloride-15N is a stable isotope-labeled compound, specifically labeled with nitrogen-15. It is a derivative of trimethylammonium chloride, an endogenous metabolite. This compound is primarily used in scientific research for tracing and quantification purposes due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylammonium chloride-15N can be synthesized by reacting trimethylamine with hydrochloric acid, where the nitrogen atom in trimethylamine is replaced with nitrogen-15. The reaction typically involves the following steps:
Preparation of Trimethylamine-15N: This involves the reaction of methanol and ammonia, where ammonia is enriched with nitrogen-15.
Formation of this compound: The trimethylamine-15N is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of nitrogen-15 enriched ammonia is crucial in this process .
Chemical Reactions Analysis
Types of Reactions
Trimethylammonium chloride-15N undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form quaternary ammonium salts.
Oxidation and Reduction Reactions: Although less common, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Alkyl Halides: Used in substitution reactions to form quaternary ammonium salts.
Oxidizing Agents: Such as potassium permanganate, can be used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, can be used in reduction reactions.
Major Products Formed
Quaternary Ammonium Salts: Formed from substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific redox reaction conditions.
Scientific Research Applications
Trimethylammonium chloride-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and for quantification in mass spectrometry.
Biology: Employed in studies involving metabolic flux analysis and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of stable isotope-labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of trimethylammonium chloride-15N involves its incorporation into metabolic pathways as a labeled compound. It acts as a tracer, allowing researchers to track its movement and transformation within biological systems. The nitrogen-15 label provides a distinct signal in mass spectrometry, facilitating the quantification and analysis of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Trimethylammonium chloride: The non-labeled version of the compound.
Trimethylamine hydrochloride: Another similar compound with a different counterion.
Quaternary Ammonium Salts: A broader category of compounds with similar structures and properties.
Uniqueness
Trimethylammonium chloride-15N is unique due to its stable isotope labeling with nitrogen-15. This labeling allows for precise tracing and quantification in scientific research, making it a valuable tool in various fields .
Properties
Molecular Formula |
C3H10ClN |
|---|---|
Molecular Weight |
96.56 g/mol |
IUPAC Name |
N,N-dimethylmethan(15N)amine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i4+1; |
InChI Key |
SZYJELPVAFJOGJ-VZHAHHFWSA-N |
Isomeric SMILES |
C[15N](C)C.Cl |
Canonical SMILES |
CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)

